Esculetin

描述

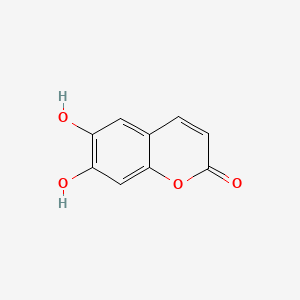

七叶内酯,也称为6,7-二羟基香豆素,是一种天然的二羟基香豆素化合物。它主要提取自中药七叶树的枝皮和树干皮。 七叶内酯以其广泛的药理活性而闻名,包括抗氧化、抗炎、抗凋亡、抗癌、抗糖尿病、神经保护和心血管保护活性 .

准备方法

合成路线和反应条件: 七叶内酯可以通过多种方法合成。 一种常见的合成路线是将羟基对苯二酚三乙酸酯与丙二酸在浓硫酸中缩合 . 另一种方法是使用微波辐射合成七叶内酯 .

工业生产方法: 七叶内酯的工业生产通常涉及从天然来源(如七叶树)中提取。 提取过程包括使用溶剂从植物材料中分离七叶内酯,然后进行纯化步骤以获得纯化合物 .

化学反应分析

反应类型: 七叶内酯会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 七叶内酯可以在酸性条件下用过氧化氢或高锰酸钾等试剂氧化。

还原: 七叶内酯的还原可以使用硼氢化钠等还原剂来实现。

取代: 七叶内酯的取代反应通常在碱性条件下使用卤代烷或酰氯等试剂。

主要产物:

氧化: 七叶内酯的氧化可以导致醌的形成。

还原: 七叶内酯的还原通常导致二羟基衍生物的形成。

科学研究应用

Antioxidant Properties

Esculetin exhibits potent antioxidant capabilities that are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals plays a significant role in preventing cellular damage and inflammation associated with chronic conditions such as arthritis, diabetes, and liver diseases . The compound’s hydroxyl groups facilitate interactions with free radicals and transient metals, enhancing its efficacy as an antioxidant .

Case Studies

A notable study demonstrated that this compound significantly inhibited the proliferation of various human colon cancer cell lines (HT-29, SW480) through mechanisms involving apoptosis induction and cell cycle arrest . Additionally, in vivo studies using male Fischer rats indicated that this compound treatment could prevent oxidative damage and carcinogenesis at specific dosages .

Anti-inflammatory Applications

This compound's anti-inflammatory properties have been documented in multiple studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. For instance:

- In models of acute lung injury, this compound treatment reduced neutrophil infiltration and inflammatory cytokine levels .

- The compound also demonstrated efficacy in reducing inflammation associated with diabetic complications by modulating oxidative stress pathways .

Metabolic Disorders

This compound exhibits beneficial effects on metabolic disorders such as diabetes:

- Studies indicate that this compound lowers blood glucose levels and improves insulin sensitivity in diabetic animal models by enhancing antioxidant enzyme activities .

- Its administration has been linked to reduced hepatic glucose production and improved renal function in diabetic mice .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals; chelates metals | Reduces oxidative stress; protects against cellular damage |

| Cancer Treatment | Inhibits β-catenin signaling; induces apoptosis | Suppresses growth of colon cancer cells; induces autophagy in leukemia |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammation in lung injury models |

| Metabolic Disorders | Improves insulin sensitivity; lowers blood glucose | Alleviates diabetic complications; enhances antioxidant enzyme activities |

作用机制

七叶内酯通过各种分子靶点和途径发挥作用:

抗氧化活性: 七叶内酯增强内源性抗氧化蛋白(如超氧化物歧化酶和谷胱甘肽过氧化物酶)的表达。

抗炎活性: 七叶内酯抑制促炎细胞因子的分泌,并增强抵抗活性氧的防御,从而减少炎症.

抗癌活性: 七叶内酯抑制炎症信号通路的活化,并减少癌细胞的增殖.

相似化合物的比较

七叶内酯是香豆素家族的一部分,该家族包括几种类似的化合物:

七叶皂苷: 七叶内酯的糖苷,以其毛细血管保护作用而闻名.

东莨菪碱: 七叶内酯的甲氧基衍生物,以其抗炎和抗氧化特性而闻名.

Fraxetin: 另一个具有类似抗氧化和抗炎活性的羟基化香豆素.

七叶内酯的独特性: 七叶内酯的独特之处在于其在 6 位和 7 位的两个羟基,这增强了其抗氧化能力。 其广泛的药理活性及其潜在的治疗应用使其成为科学研究中备受关注的化合物 .

生物活性

Esculetin, a natural compound derived from the hydrolysis of esculin, is a phenolic compound known for its diverse biological activities. This article reviews the recent findings on the biological activities of this compound, highlighting its antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects, among others.

Chemical Structure and Properties

This compound (C_9H_6O_4) is a coumarin derivative characterized by a benzopyran-2-one structure. It exhibits various pharmacological properties due to its ability to modulate multiple signaling pathways.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its mechanism involves the activation of the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR) .

Table 1: Antioxidant Effects of this compound

| Study | Concentration | Observed Effect |

|---|---|---|

| Sen et al. (2020) | 10-20 µM | Reduced ROS production in HK-2 cells |

| Research Study A | 100-300 µg/ml | Increased SOD and GPx levels in Caco2 cells |

| Research Study B | 10 µM | Inhibited ROS accumulation in endothelial cells |

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and MAPK signaling. It reduces the expression of pro-inflammatory cytokines and mediates its effects through the upregulation of heme oxygenase-1 (HO-1) .

Case Study: Inhibition of Inflammatory Responses

In a study focusing on obesity-related inflammation, this compound was shown to inhibit pro-inflammatory cytokine production in adipose tissue interactions, suggesting its potential therapeutic role in chronic inflammation associated with obesity .

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties, effectively reducing liver damage caused by toxic substances. Its protective effects are attributed to its ability to modulate oxidative stress and inflammatory responses in liver cells .

Table 2: Hepatoprotective Studies on this compound

| Study | Model | Effect |

|---|---|---|

| Study C | HepG2 cells | Reduced oxidative damage induced by H2O2 |

| Study D | Animal model | Improved liver function markers post-toxicity |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of ischemia-reperfusion injury. It reduces apoptosis markers such as cleaved caspase-3 and promotes Bcl-2 expression while inhibiting Bax expression, highlighting its potential for stroke treatment .

Case Study: Neuroprotection in Ischemic Models

In a middle cerebral artery occlusion model, this compound demonstrated significant neuroprotective effects by reducing neuronal apoptosis and enhancing survival rates post-injury .

The mechanisms underlying this compound's biological activities are multifaceted:

- Antioxidant Mechanism: Activation of Nrf2 pathway leading to increased expression of antioxidant enzymes.

- Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK pathways.

- Hepatoprotective Mechanism: Modulation of oxidative stress responses.

- Neuroprotective Mechanism: Regulation of apoptosis-related proteins.

属性

IUPAC Name |

6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEDWLMCKZNDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075383, DTXSID801293090 | |

| Record name | Esculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-01-1, 91753-33-2 | |

| Record name | Esculetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esculetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM2XD6V944 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Esculetin and its downstream effects in cancer cells?

A1: this compound has been shown to interact with various targets in cancer cells, leading to diverse downstream effects. For example, in human colon cancer cells, this compound directly binds to β-catenin, disrupting the formation of the β-catenin–T-cell factor (Tcf) complex and inhibiting Wnt signaling. [] This interaction ultimately leads to decreased cell viability and anchorage-independent growth. [] In other cancer cell lines, this compound induces apoptosis through the mitochondrial pathway, characterized by increased caspase activity, Bax upregulation, Bcl-2 downregulation, and cytochrome c release. [, ] Additionally, this compound can modulate the Ras/ERK1/2 pathway, leading to p27KIP1 induction and cell cycle arrest at the G1 phase. []

Q2: How does this compound affect copper homeostasis in colorectal cancer cells?

A2: this compound has been shown to disrupt copper homeostasis in colorectal cancer cells by modulating the expression of copper ion transporters. Specifically, this compound upregulates the inward copper transporter SLC31A1 while downregulating the outward transporter ATP7B. [] This dysregulation leads to an accumulation of intracellular copper, ultimately triggering copper-induced cell death. []

Q3: What is the role of the Nrf2 pathway in the cytoprotective effects of this compound?

A3: this compound activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. [, ] This activation leads to the upregulation of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the cell's ability to detoxify reactive oxygen species (ROS). [, ] this compound achieves this by promoting Nrf2 phosphorylation and nuclear translocation, likely through the ERK pathway. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound, chemically known as 6,7-dihydroxycoumarin, has the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, X-ray crystallography has been used to determine the structure of this compound and its derivatives. [] These studies reveal crucial information about the H-bond and π-π stacking interactions that contribute to the molecule's properties. [] Additionally, Hydrodynamic voltammetry using a rotating ring–disk electrode (RRDE) has been employed to characterize the superoxide scavenging activity of this compound. []

Q6: Does this compound possess any catalytic properties?

A6: While this compound itself may not have direct catalytic activity, it exhibits inhibitory effects on certain enzymes. Notably, it acts as a potent non-competitive inhibitor of lipoxygenase enzymes, specifically 5-lipoxygenase (5-LOX). [, ] This inhibition contributes to its anti-inflammatory and analgesic properties by reducing the production of pro-inflammatory mediators like leukotrienes. [, ]

Q7: Have computational methods been used to study this compound?

A7: Yes, molecular docking studies have been employed to explore the binding interactions of this compound with its targets. For instance, docking simulations revealed that this compound displays significant interactions with the Keap1 protein, a negative regulator of Nrf2. [] These interactions involve hydrogen bonding, π-cationic, and π-π stacking with specific sub-pockets of Keap1, ultimately leading to Nrf2 release and activation. []

Q8: What about QSAR models for this compound and its derivatives?

A8: While specific QSAR models for this compound were not explicitly discussed in the provided abstracts, the studies highlight the structure-activity relationship. For example, modifications at the C-4 position of this compound significantly influence its glucuronidation, a key metabolic process. [, ] Hydrophobic substitutions at C-4 enhance UGT enzyme affinity, while hydrophilic groups have the opposite effect. [, ] These findings suggest the potential for developing QSAR models to predict the metabolic stability and activity of this compound derivatives.

Q9: How do structural modifications of this compound influence its biological activity?

A9: The provided research highlights the importance of the C-4 position in this compound for its metabolic stability and biological activity. Hydrophobic substitutions at C-4, like methyl or phenyl groups, generally increase the affinity for UGT enzymes, leading to faster glucuronidation and potentially reduced activity. [, ] Conversely, hydrophilic modifications at C-4 could potentially enhance this compound's stability and prolong its activity. Further research is needed to fully elucidate the impact of various substitutions on other pharmacological properties of this compound.

Q10: What is known about the stability and formulation of this compound for potential therapeutic applications?

A10: While the provided abstracts don't delve deep into specific formulation strategies, one study investigated the in vivo effects of this compound ointment and this compound-mixed Zyderm. [] This research suggests that this compound can be incorporated into topical formulations and may enhance the stability and longevity of injectable collagen. [] Further investigations are necessary to develop optimal formulations that improve this compound's solubility, bioavailability, and stability for various delivery routes.

Q11: What is the oral bioavailability of this compound in rats?

A11: A study investigating the pharmacokinetics of this compound in rats revealed a mean oral bioavailability of 19%. [] This relatively low bioavailability suggests significant first-pass metabolism, highlighting the need for improved formulations or delivery strategies to enhance this compound's therapeutic potential. []

Q12: What in vitro models have been used to study the anticancer effects of this compound?

A12: Numerous human cancer cell lines have been employed to investigate the anticancer properties of this compound in vitro. These include colon cancer cell lines (HCT116, HT29, SW480), [] pancreatic cancer cell lines (PANC-1), [] hepatoma cell lines (SMMC-7721, HepG2), [, ] prostate cancer cell lines (PC3, DU145, LNCaP), [] human leukemia cell lines (HL-60, NB4, Kasumi-1), [, , ] and malignant melanoma cell lines (G361, FM55P, A375, FM55M2, SK-MEL28). [, ] These studies have demonstrated the ability of this compound to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways involved in cancer development.

Q13: Has this compound demonstrated efficacy in any in vivo models of disease?

A13: Yes, this compound has shown promising results in various animal models. For instance, it exhibits antinociceptive properties in both inflammatory and non-inflammatory pain models in rats, suggesting potential for pain management. [] this compound also protects against acute liver failure in a mouse model induced by lipopolysaccharide/D-galactosamine, highlighting its potential for treating liver diseases. [] Furthermore, this compound alleviates psoriasis-like skin disease in mice by inducing CD4+Foxp3+ regulatory T cells, indicating possible applications in autoimmune and inflammatory skin conditions. []

Q14: What is the safety profile of this compound?

A14: While this compound is generally considered safe for use as a dietary supplement, detailed toxicological studies are limited. Some studies indicate potential cytotoxic effects on certain cancer cell lines, but these effects are often dose-dependent. [, ] Further research is crucial to determine the long-term safety and potential adverse effects of this compound, especially at therapeutic doses.

Q15: Which analytical techniques have been used to study this compound and its effects?

A15: Researchers have employed various analytical methods to investigate this compound, including: * High-Performance Liquid Chromatography (HPLC): Used to isolate, purify, and quantify this compound. [, ] * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed to measure plasma concentrations of this compound for pharmacokinetic studies. [] * X-ray Diffraction: Utilized to determine the crystal structure of this compound and its derivatives. [] * Hydrodynamic Voltammetry: Used with a rotating ring-disk electrode (RRDE) to assess the superoxide scavenging activity of this compound. [] * Flow Cytometry: Used for cell cycle analysis, apoptosis detection, and measuring intracellular ROS levels. [, , ] * Western Blotting: Employed to measure protein expression levels of various signaling molecules and targets of this compound. [, , ] * Immunofluorescence Staining: Used to visualize autophagy levels and the localization of specific proteins. []

Q16: Does this compound interact with drug-metabolizing enzymes?

A17: Yes, research indicates that this compound undergoes glucuronidation, a major metabolic pathway for many drugs. Specifically, it is primarily metabolized to 7-O-glucuronides by human UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A6 and UGT1A9. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。